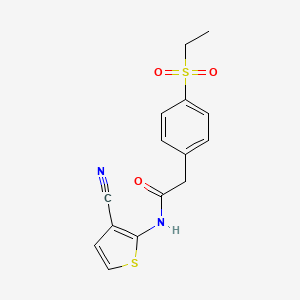

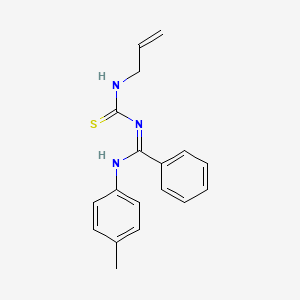

![molecular formula C10H13NO4 B2696843 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid CAS No. 186320-10-5](/img/structure/B2696843.png)

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

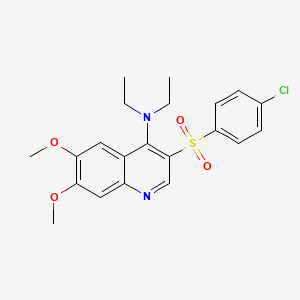

“4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid” is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 . It is used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid” has been reported in the literature . For instance, furan compounds with furan rings have been synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave radiation .Molecular Structure Analysis

The molecular structure of “4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid” can be represented by the SMILES notation: C1=COC(=C1)CNC(=O)CCCC(=O)O . This notation provides a way to describe the structure of the molecule in a linear format.Scientific Research Applications

Metabolic Activation of Furan Compounds

Furan derivatives, such as those resulting from the metabolic activation of furan, form covalent bonds with proteins, which is a process thought to underlie the carcinogenic activity of furan. Metabolites like cis-2-butene-1,4-dial, a microsomal metabolite of furan, demonstrate the reactivity of furan derivatives towards amino acids and glutathione, suggesting a potential for these compounds in studying protein interactions and toxicity mechanisms (Chen, Hecht, & Peterson, 1997).

Synthesis of Complex Organic Molecules

Furan-2-carboxylic methyl ester, a derivative closely related to furan compounds, has been utilized in the enantioselective synthesis of complex molecules like (-)-roccellaric acid. This showcases the utility of furan derivatives in synthetic organic chemistry, particularly in constructing molecules with significant stereochemical complexity (Böhm & Reiser, 2001).

Bio-based Applications

Significant research has focused on the oxidation of bio-based furans into furan carboxylic acids, highlighting the role of furan derivatives in developing sustainable, bio-based chemicals for the polymer and fine chemical industries. This application is particularly relevant for the synthesis of materials and chemicals from renewable resources, indicating a potential environmental benefit of such compounds (Wen, Zhang, Zong, & Li, 2020).

Future Directions

The future directions for “4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid” and similar compounds could involve further exploration in the field of proteomics research . Additionally, the use of furan platform chemicals derived from biomass for the synthesis of a wide range of compounds presents a promising direction .

properties

IUPAC Name |

5-(furan-2-ylmethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-9(4-1-5-10(13)14)11-7-8-3-2-6-15-8/h2-3,6H,1,4-5,7H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYCAWXLOMTTSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

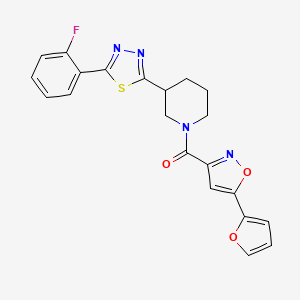

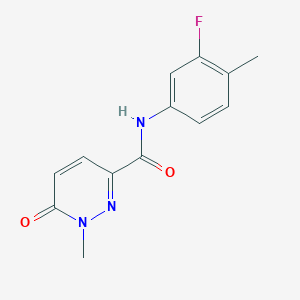

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone](/img/structure/B2696762.png)

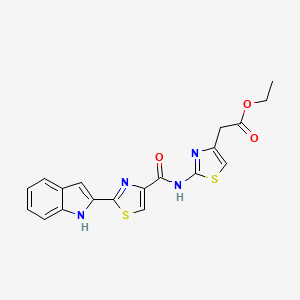

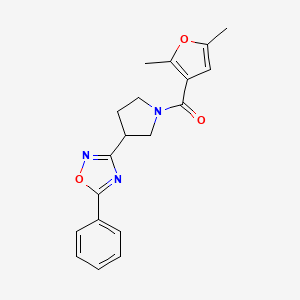

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2696768.png)

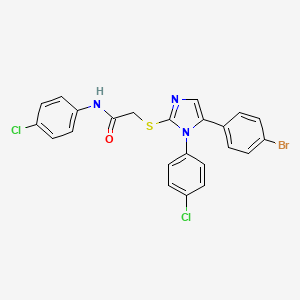

![N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2696782.png)

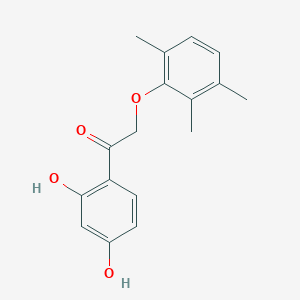

![3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2696783.png)